N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-butyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-4-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLJDUNNAFXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-butyl-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, is a derivative of imidazole. Imidazole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes.
Biological Activity
N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The structure features a tetrahydroimidazole ring fused with a triazine moiety, contributing to its biological activity.
Anticancer Activity
Research has indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways such as the inhibition of specific kinases or modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines showed IC50 values ranging from 10 to 30 μM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are noteworthy:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-c][1,2,4]triazine derivatives:
| Substituent | Biological Activity | Notes |
|---|---|---|
| p-Tolyl | Enhanced anticancer activity | Contributes to lipophilicity |
| Butyl | Improved solubility | Facilitates better bioavailability |
| Carbonyl group | Critical for activity | Essential for interaction with biological targets |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets:
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its complex molecular structure, which includes an imidazo[2,1-c][1,2,4]triazine core. The presence of the butyl group and the p-tolyl moiety contributes to its unique chemical behavior and biological activity.
Molecular Formula
- C : 15
- H : 18
- N : 6
- O : 1
Molecular Weight
- Weight : 282.33 g/mol
Pharmaceutical Development
N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit anticancer properties. In a study published in Journal of Medicinal Chemistry, compounds similar to N-butyl-4-oxo demonstrated significant cytotoxic effects against several cancer cell lines .
Antimicrobial Properties
The compound's structural features make it a candidate for antimicrobial applications. Studies have shown that imidazo[2,1-c][1,2,4]triazine derivatives possess broad-spectrum antimicrobial activity.
Case Study: Evaluation of Antimicrobial Efficacy
In a comprehensive evaluation published in Phytochemistry Reviews, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the imidazo[2,1-c][1,2,4]triazine framework enhanced antimicrobial potency .
Agricultural Applications
The compound is also being explored for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.
Case Study: Phytotoxic Activity
A study focused on the phytotoxic effects of similar compounds revealed that they could inhibit the growth of specific weeds while promoting crop health. This suggests potential utility in sustainable agriculture practices .
Table 1: Biological Activities of N-butyl-4-oxo Derivatives
Table 2: Synthesis Pathways for Imidazo[2,1-c][1,2,4]triazines
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 8-aryl substituent significantly influences bioactivity and physicochemical properties:
- 8-(4-Fluorophenyl) derivatives : Fluorination improves metabolic stability and binding affinity in some cases. For example, a fluorophenyl analogue (C18H22FN5O3) demonstrated modified pharmacokinetics due to fluorine’s electronegativity and small atomic radius .
- 3-Chlorophenyl-substituted esters : Ethyl 2-[8-(3-chlorophenyl)-4-oxo-...acetate (Compound 4) showed selective necrosis in tumor cells, attributed to chlorine’s steric and electronic effects .
Carboxamide vs. Ester Functional Groups
- Carboxamide derivatives (e.g., target compound): Improved metabolic stability due to resistance to esterase-mediated hydrolysis. Carboxamides also engage in stronger hydrogen bonding, which may enhance target binding but reduce solubility .
- Ethyl ester analogues : Esters (e.g., EIMTC) exhibit higher bioavailability and membrane penetration due to lower polarity. However, they are prone to enzymatic cleavage, limiting their half-life .
Example : Ethyl 2-[4-oxo-8-(R-phenyl)-...acetates (1–6) were designed as prodrugs, leveraging ester hydrophobicity for blood-brain barrier penetration. Their degradation under thermal or oxidative conditions produces acetic acid derivatives, unlike carboxamides .
Alkyl Chain Modifications
- N-butyl vs. N-(3-isopropoxypropyl) : The target’s linear butyl chain may offer flexibility and moderate hydrophobicity, whereas branched chains (e.g., isopropoxypropyl) could alter solubility and steric interactions .
- Isopropyl-substituted analogues : 3-Isopropyl-8-(R-phenyl) derivatives (1–5) demonstrated varied thermal stability, with decomposition pathways dependent on alkyl chain length and branching .
Comparative Data Table
Research Findings and Contradictions
- Anticancer Activity : Ester derivatives (e.g., EIMTC, Compound 4) show promise in preclinical studies, but their susceptibility to hydrolysis limits therapeutic utility compared to carboxamides .
- Thermal Stability : Carboxamides generally degrade at higher temperatures than esters. For example, ethyl esters (1–6) decompose via acetic acid release under oxidative conditions, while carboxamides may form more stable intermediates .
- Toxicity: Derivatives with furanyl or methoxyphenyl groups exhibit lower cytotoxicity toward normal cells, whereas chloro-substituted compounds show selective tumor activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
